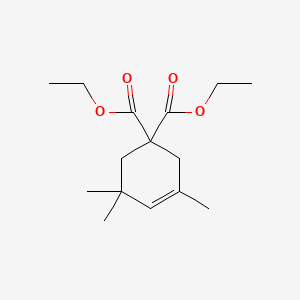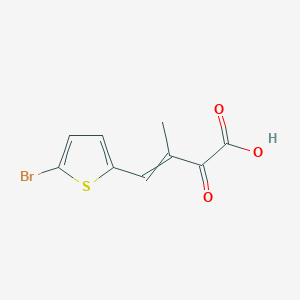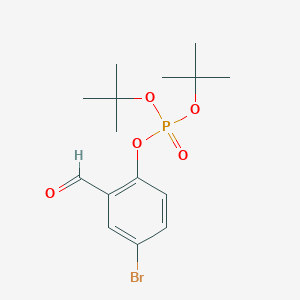
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is an organoselenium compound with the molecular formula C9H9NOSe.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione typically involves the reaction of 2-methyl-1,3-benzoselenazole with methoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction parameters, and purification steps to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide forms.
Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
The major products formed from these reactions include selenoxide, selenide, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organoselenium compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on cellular pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione involves its interaction with molecular targets such as enzymes and cellular receptors. It can modulate oxidative stress pathways and influence gene expression, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methylbenzoselenazole: Similar in structure but lacks the dione functionality.
5-Methoxy-2-methylbenzo[d]thiazole-4,7-dione: Contains sulfur instead of selenium.
5-Methoxy-2-methyl-1,3-benzothiazole: Another sulfur-containing analog
Uniqueness
5-Methoxy-2-methyl-1,3-benzoselenazole-4,7-dione is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
847446-33-7 |
|---|---|
Molekularformel |
C9H7NO3Se |
Molekulargewicht |
256.13 g/mol |
IUPAC-Name |
5-methoxy-2-methyl-1,3-benzoselenazole-4,7-dione |
InChI |
InChI=1S/C9H7NO3Se/c1-4-10-7-8(12)6(13-2)3-5(11)9(7)14-4/h3H,1-2H3 |
InChI-Schlüssel |
DGWYNDYZCKXGCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C([Se]1)C(=O)C=C(C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)




![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)


![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)

